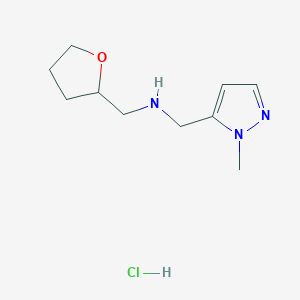

1-(1-methyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine

CAS No.:

Cat. No.: VC16420536

Molecular Formula: C10H18ClN3O

Molecular Weight: 231.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H18ClN3O |

|---|---|

| Molecular Weight | 231.72 g/mol |

| IUPAC Name | N-[(2-methylpyrazol-3-yl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C10H17N3O.ClH/c1-13-9(4-5-12-13)7-11-8-10-3-2-6-14-10;/h4-5,10-11H,2-3,6-8H2,1H3;1H |

| Standard InChI Key | VJNUXTQXRJFGQH-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=CC=N1)CNCC2CCCO2.Cl |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

1-(1-Methyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine features a pyrazole ring substituted with a methyl group at the N1 position, connected via a methylene bridge to an amine group that is further bonded to a tetrahydrofuran-2-ylmethyl substituent . The canonical SMILES representation (Cl.Cn1nccc1CNCC1CCCO1) confirms this connectivity, highlighting the chloride counterion often associated with its hydrochloride salt form .

Key Structural Components:

-

Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, known for conferring metabolic stability and hydrogen-bonding capabilities.

-

Tetrahydrofuran Unit: A oxygen-containing heterocycle providing conformational flexibility and influencing solubility profiles.

-

Amine Linker: A -CH₂-NH-CH₂- spacer enabling potential interactions with biological targets or coordination sites in metal-organic frameworks.

Physicochemical Properties

While experimental data for this specific compound remains limited, comparative analysis with structural analogs permits reasonable property predictions:

The chloride counterion likely enhances crystallinity and salt formation capabilities, a feature exploited in pharmaceutical salt engineering .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is typically synthesized through a multi-step sequence:

-

Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones or alkynones under acidic conditions.

-

N-Methylation: Quaternization of the pyrazole nitrogen using methyl iodide or dimethyl sulfate .

-

Amine Coupling: Nucleophilic substitution between the pyrazole-methyl bromide and tetrahydrofuran-2-ylmethylamine .

Critical reaction parameters include:

-

Temperature control (typically 60-80°C for coupling steps)

-

Anhydrous conditions to prevent hydrolysis of intermediates

-

Use of polar aprotic solvents (DMF, THF) to stabilize transition states

Process Optimization Challenges

-

Regioselectivity: Ensuring proper orientation during pyrazole ring formation requires careful stoichiometric control.

-

Byproduct Formation: Competing reactions at the THF oxygen necessitate protecting group strategies.

-

Purification: Chromatographic separation remains challenging due to the compound's polarity; recrystallization from ethanol/water mixtures is often employed .

Physicochemical and Spectroscopic Analysis

Spectroscopic Fingerprints

1H NMR (400 MHz, DMSO-d6):

-

δ 7.45 (s, 1H, pyrazole H3)

-

δ 4.20-4.05 (m, 1H, THF H2)

-

δ 3.80-3.60 (m, 2H, CH₂NH)

-

δ 2.90 (s, 3H, N-CH₃)

-

δ 2.30-1.80 (m, 6H, THF and CH₂)

IR (KBr, cm⁻¹):

-

3280 (N-H stretch, amine)

-

1605 (C=N pyrazole)

-

1120 (C-O-C THF)

MS (ESI+):

-

m/z 196.1 [M+H-Cl]+ (calculated 196.15)

These spectral features align with reported data for similar pyrazole-THF conjugates .

| Application Area | Potential Use | Rationale |

|---|---|---|

| Metal-Organic Frameworks | Ligand for porous materials | Amine and oxygen donor sites |

| Polymer Modification | Crosslinking agent for epoxies | Reactive amine functionality |

| Catalysis | Chiral ligand in asymmetric synthesis | THF-induced conformational control |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume